2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a dimethylamino group, and an ethoxypyrimidinyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Mode of Action
Similar compounds have been found to act on the cerebral cortex, promoting the redox of brain cells, increasing the utilization of sugar, and regulating the metabolism of nerve cells .
Biochemical Pathways
It’s known that similar compounds can promote the excitation of the nervous system in a state of inhibition .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to be effective drugs for stimulating the spirit and inhibiting fatigue .
Action Environment
It’s known that similar compounds can decompose and fail when exposed to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the esterification of 4-chlorophenoxyacetic acid with dimethylaminoethanol, followed by the introduction of the ethoxypyrimidinyl group through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The chlorophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxypyrimidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chlorophenoxy group can yield chlorobenzoquinone, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A plant growth regulator with similar structural features.
2-(dimethylamino)ethyl (4-chlorophenoxy)acetate: Known for its central nervous system stimulant properties.
4-chlorophenoxyacetic acid ethyl ester: Used in the synthesis of herbicides and plant growth regulators.
Uniqueness
2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-4-23-16-18-9-13(15(20-16)21(2)3)19-14(22)10-24-12-7-5-11(17)6-8-12/h5-9H,4,10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGSOVOBVUCZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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